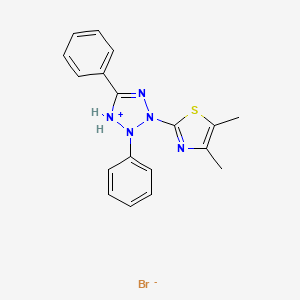![molecular formula C11H10Cl2O3 B8677072 methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate: is an organic compound with the molecular formula C11H10Cl2O3 It is characterized by the presence of a methyl ester group attached to a prop-2-enoate backbone, with a 3,4-dichlorophenyl and a hydroxymethyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[(3,4-dichlorophenyl)(carboxy)methyl]prop-2-enoate.
Reduction: 2-[(3,4-dichlorophenyl)(hydroxy)methyl]propan-1-ol.
Substitution: 2-[(3,4-dichlorophenyl)(substituted)methyl]prop-2-enoate.
科学的研究の応用
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-(1,3,5-trihydroxy-4a-methyl-8-oxodecahydro-2-naphthalenyl)prop-2-enoate .
Uniqueness
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate is unique due to the presence of both the dichlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H10Cl2O3 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 |
InChIキー |
TXCDARQCSQEEGV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)C(C1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-trifluoro-N-[(4-methylcyclohexyl)methyl]aniline](/img/structure/B8676992.png)
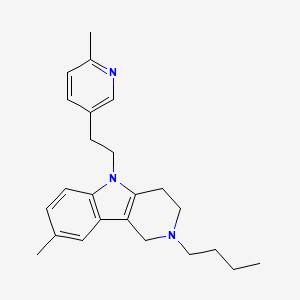
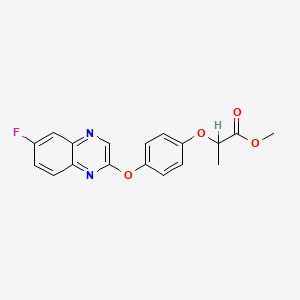
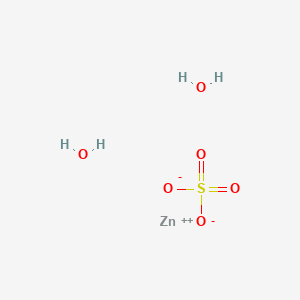
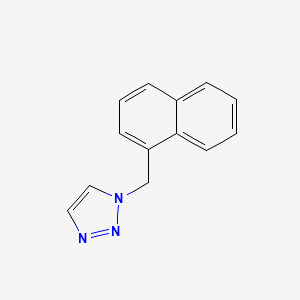
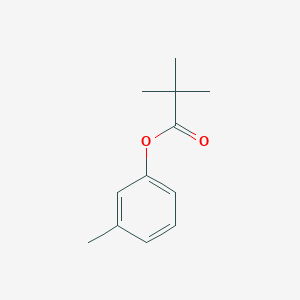
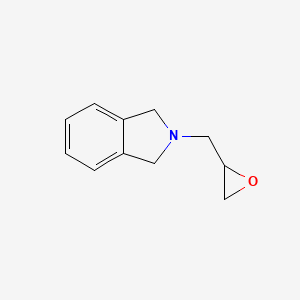
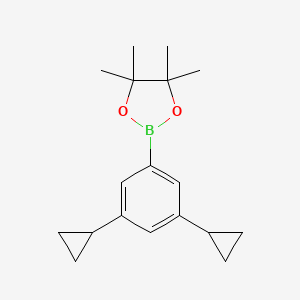
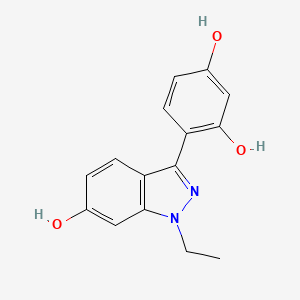
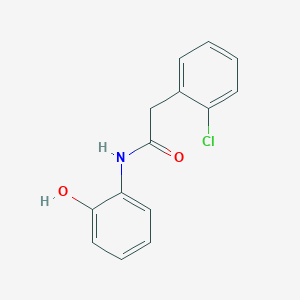
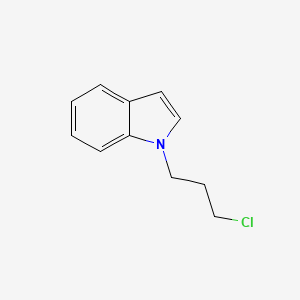
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)
